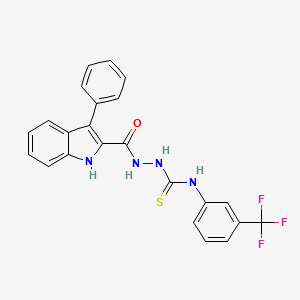

2-((3-Phenyl-1H-indol-2-yl)carbonyl)-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide

Description

This compound features a 3-phenyl-substituted indole core linked to a hydrazinecarbothioamide group via a carbonyl bridge. The hydrazinecarbothioamide moiety is further substituted with a 3-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indole scaffold is known for its bioactivity in pharmaceuticals, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name |

1-[(3-phenyl-1H-indole-2-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N4OS/c24-23(25,26)15-9-6-10-16(13-15)27-22(32)30-29-21(31)20-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)28-20/h1-13,28H,(H,29,31)(H2,27,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGKGBQCQCFFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NNC(=S)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-Phenyl-1H-indol-2-yl)carbonyl)-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide (CAS No. 338415-08-0) is a hydrazinecarbothioamide derivative that has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes the current understanding of its biological activity, supported by recent research findings and case studies.

- Molecular Formula : C23H17F3N4O2

- Molecular Weight : 438.4 g/mol

- Structural Features : The compound features an indole moiety, a trifluoromethylphenyl group, and a hydrazinecarbothioamide structure, which are known to contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins. This is a common mechanism observed in indole derivatives, enhancing their therapeutic potential against various cancers .

- Case Study : A study reported that indole-based compounds demonstrated cytotoxic effects against multiple cancer cell lines, with IC50 values indicating potent activity. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the anticancer efficacy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Antibacterial Effects : Research into related compounds with trifluoromethyl groups has shown effectiveness against antibiotic-resistant strains of bacteria, including MRSA and Enterococcus faecalis. These compounds exhibited low toxicity towards human cells while effectively eradicating biofilms formed by resistant bacteria .

- Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to inhibit macromolecular synthesis in bacteria, impacting their growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Indole Moiety | Enhances anticancer activity |

| Trifluoromethyl Group | Increases antimicrobial potency |

| Hydrazinecarbothioamide Structure | Contributes to cytotoxic effects |

Research Findings

Several studies have provided insights into the biological activity of related compounds:

- A study highlighted that thiazole derivatives with similar moieties showed significant antiproliferative effects against various cancer cell lines, suggesting that modifications in the hydrazine framework could yield more potent analogs .

- Another investigation into indole-based thiosemicarbazides revealed promising antiviral activities against a range of RNA and DNA viruses, indicating a broader spectrum of biological activity for compounds with similar structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Indole vs. Non-Indole Cores

- Target Compound: The 3-phenylindole core contributes to π-π stacking interactions in biological targets, a feature absent in non-aromatic or alternative heterocyclic cores.

- (2E)-2-(1H-Indol-3-ylmethylene)-N-phenylhydrazinecarbothioamide (): Shares the indole core but lacks the 3-phenyl and carbonyl groups.

- 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide (): Replaces the indole with a pyridine ring, altering electronic properties and hydrogen-bonding capacity. The chloro and trifluoromethyl groups enhance electron-withdrawing effects, which may influence reactivity .

(b) Hydrazinecarbothioamide Substituents

- Target Compound : The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, improving stability and membrane permeability.

- (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazine-carbothioamide () : Uses a 2-chlorobenzyl substituent, which is less lipophilic than trifluoromethyl. The 2-oxoindolin-3-ylidene group may confer unique tautomeric properties .

- 2-[2,2-Bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide () : Features a bis(ethylsulfanyl)acetyl group, increasing sulfur content and polarizability, which could enhance metal chelation or redox activity .

Pharmacological and Physicochemical Properties

Key Observations:

- Trifluoromethyl Groups: Compounds with this substituent (Target, ) exhibit enhanced logP values and metabolic stability compared to non-fluorinated analogs.

- Indole vs.

Structural and Electronic Effects

- Conformational Rigidity : The carbonyl bridge in the target compound restricts rotation, favoring a planar conformation that enhances target binding. In contrast, methylene-linked analogs () exhibit greater flexibility, reducing binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.